molecular formula C17H28N6O B2563663 2-cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034419-99-1

2-cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No.: B2563663
CAS No.: 2034419-99-1
M. Wt: 332.452
InChI Key: SHDZOLBOQXGIBV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of this compound involves multiple steps, starting with the preparation of intermediates. Typically, it involves the reaction of cyclopentanone with a suitable amine to form the cyclopentyl intermediate. This intermediate is then reacted with dimethylamine and pyrrolidine in the presence of a triazine derivative to form the desired product. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to ensure the efficiency of the reactions.

Industrial Production Methods For large-scale production, the process is optimized to ensure maximum yield and purity. This might involve the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes 2-cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide can undergo various types of chemical reactions including:

  • Oxidation

    : Often using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction

    : Using reducing agents like lithium aluminium hydride.

  • Substitution

    : Both nucleophilic and electrophilic substitution reactions can occur.

Common Reagents and Conditions Used in These Reactions

  • Oxidizing agents like potassium permanganate.

  • Reducing agents such as lithium aluminium hydride.

  • Solvents such as dichloromethane and ethanol.

  • Catalysts including palladium on carbon for hydrogenation reactions.

Major Products Formed from These Reactions

  • Oxidized derivatives of the compound.

  • Reduced forms, potentially involving the removal of the dimethylamino group.

  • Various substituted products depending on the specific conditions and reagents used.

Scientific Research Applications

This compound finds applications across various fields:

  • Chemistry

    : As a building block in the synthesis of more complex molecules.

  • Biology

    : In the study of molecular interactions due to its unique structure.

  • Medicine

    : Potential therapeutic applications are being explored, particularly in the design of new drugs.

  • Industry

    : Used in the manufacture of specialty chemicals and as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which 2-cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. Typically, it may interact with certain enzymes or receptors, modulating their activity. The detailed pathways are subject to ongoing research and could provide insights into its potential therapeutic uses.

Comparison with Similar Compounds

When compared with similar compounds, such as N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide (without the cyclopentyl group), 2-cyclopentyl-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide stands out due to its cyclopentyl moiety, which imparts unique physicochemical properties. This uniqueness could potentially lead to different biological activities and applications.

Properties

IUPAC Name

2-cyclopentyl-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O/c1-22(2)16-19-14(20-17(21-16)23-9-5-6-10-23)12-18-15(24)11-13-7-3-4-8-13/h13H,3-12H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDZOLBOQXGIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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